4-Bromo-3-(trifluoromethyl)phenacyl bromide
Overview
Description
4-Bromo-3-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5Br2F3O. It is known for its unique chemical structure, which includes both bromine and trifluoromethyl groups attached to a phenacyl moiety. This compound is used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)phenacyl bromide typically involves a multi-step process. One common method includes the bromination of 4-bromo-3-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenacyl group[2][2].
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product[2][2].
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted phenacyl derivatives
- Carboxylic acids
- Alcohols and other reduced compounds
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)phenacyl bromide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the production of specialty chemicals and materials[][4].
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the trifluoromethyl group influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
- 2-Bromo-4’-(trifluoromethyl)acetophenone
- 4-(Trifluoromethyl)benzyl bromide
- 4-Bromo-3-(trifluoromethyl)acetophenone
Comparison: 4-Bromo-3-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCQEBPXDKYBHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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